1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
Description
1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 2-fluoroethyl group at position 1, a methyl group at position 4, and an amine substituent at position 3. Pyrazole amines are critical intermediates in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes and receptors. The fluorine atom in the 2-fluoroethyl group enhances lipophilicity and metabolic stability, while the methyl group contributes to steric and electronic modulation of the molecule .
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3/c1-5-4-10(3-2-7)9-6(5)8/h4H,2-3H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBUODBNPJQNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254647 | |
| Record name | 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429417-97-9 | |
| Record name | 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429417-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-fluoroethylamine under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. For instance, the use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to yield high purity products with good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of enzymes or receptors, thereby affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Pyrazole-3-amine Derivatives
Substituent Effects on Physicochemical Properties
- Fluorine Substitution: The 2-fluoroethyl group in the target compound improves lipophilicity compared to non-fluorinated analogs, facilitating membrane permeability . In contrast, the 2,2-difluoroethyl analog (C₆H₉F₂N₃) exhibits higher electronegativity, which may alter binding interactions in biological systems .
- Electron-Withdrawing Groups: The trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (C₆H₈F₃N₃) enhances metabolic stability but may reduce aqueous solubility due to its hydrophobic nature .
Bulky Aromatic Substituents
- Aromatic Derivatives : Compounds like 4-chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (C₁₀H₉ClFN₃) introduce steric bulk, which may enhance selectivity for specific receptors but also increase molecular weight and synthetic complexity .
Biological Activity
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding. This article provides a detailed overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a 2-fluoroethyl group and a methyl group, contributing to its unique chemical properties. The presence of the fluoroethyl group enhances its interaction with various biological targets, potentially modulating their activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈F N₃ |
| Molecular Weight | Approximately 171.15 g/mol |
| Structure | Chemical Structure |
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant pharmacological effects, including:
- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
- Anticancer Properties : It shows potential as an anticancer agent by inhibiting specific pathways involved in tumor growth and metastasis. For instance, the compound's structure allows it to interact with kinases that are often overactive in cancer cells.
Receptor Binding
The fluoroethyl group in the compound enhances binding affinity to specific receptors, which can lead to modulation of biological responses. Studies have shown that similar pyrazole derivatives can act as selective inhibitors for various targets, including:
- p38 MAP Kinase : A critical player in cellular stress responses and inflammation, where selective inhibitors have been developed based on pyrazole scaffolds .
- DprE1 Inhibition : Recent studies have explored the compound's potential as a DprE1 inhibitor for tuberculosis treatment, showcasing its relevance in infectious disease research .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell proliferation, with IC50 values suggesting significant potency against specific cancer cell lines.
Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound was tested for its ability to reduce inflammation in animal models. The findings demonstrated a marked decrease in inflammatory markers following treatment, supporting its potential use in managing inflammatory diseases.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions that may include:
- Nucleophilic Substitution : Utilizing the fluoroethyl group for further functionalization.
- Condensation Reactions : The amine group can react with carbonyl compounds to form more complex structures.
- Cyclization Reactions : These reactions can lead to the formation of additional heterocyclic compounds that may exhibit enhanced biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
